2-Oxo-3,5,6,7-tetrahydrocyclopenta[b]pyridine-3-carboxylic acid
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Overview
Description
2-Oxo-3,5,6,7-tetrahydrocyclopenta[b]pyridine-3-carboxylic acid is a heterocyclic compound that features a fused ring system combining a cyclopentane ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-3,5,6,7-tetrahydrocyclopenta[b]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of a cyclopentanone derivative with a suitable pyridine precursor, followed by oxidation to introduce the oxo group at the 2-position .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-Oxo-3,5,6,7-tetrahydrocyclopenta[b]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Introduction of additional oxo groups or conversion to higher oxidation states.
Reduction: Reduction of the oxo group to a hydroxyl group.
Substitution: Replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction can produce alcohols .
Scientific Research Applications
2-Oxo-3,5,6,7-tetrahydrocyclopenta[b]pyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Oxo-3,5,6,7-tetrahydrocyclopenta[b]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial for biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity .
Comparison with Similar Compounds
Similar Compounds
2-Oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrile: Similar structure but with a nitrile group instead of a carboxylic acid.
2-Oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxamide: Similar structure but with a carboxamide group.
Uniqueness
2-Oxo-3,5,6,7-tetrahydrocyclopenta[b]pyridine-3-carboxylic acid is unique due to its specific functional groups and the resulting chemical properties. Its carboxylic acid group allows for further derivatization and functionalization, making it a versatile intermediate in synthetic chemistry .
Properties
Molecular Formula |
C9H9NO3 |
---|---|
Molecular Weight |
179.17 g/mol |
IUPAC Name |
2-oxo-3,5,6,7-tetrahydrocyclopenta[b]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H9NO3/c11-8-6(9(12)13)4-5-2-1-3-7(5)10-8/h4,6H,1-3H2,(H,12,13) |
InChI Key |
SKJQSSUMIPFKGR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC(C(=O)N=C2C1)C(=O)O |
Origin of Product |
United States |
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